molecular formula C14H12N2O3 B12891214 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid CAS No. 62541-81-5

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B12891214
CAS No.: 62541-81-5
M. Wt: 256.26 g/mol
InChI Key: RKFRUANPWHICLS-UHFFFAOYSA-N
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Description

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a cyano group, a hydroxy-phenylethyl group, and a pyrrole ring

Preparation Methods

The synthesis of 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable pyrrole derivative with a cyano group and a hydroxy-phenylethyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

  • 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxamide
  • 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.

Properties

CAS No.

62541-81-5

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-cyano-1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c15-7-10-6-12(14(18)19)16(8-10)9-13(17)11-4-2-1-3-5-11/h1-6,8,13,17H,9H2,(H,18,19)

InChI Key

RKFRUANPWHICLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(C=C2C(=O)O)C#N)O

Origin of Product

United States

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